(5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione
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Overview
Description
The compound (5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione is a complex organic molecule characterized by multiple hydroxyl groups and a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. The process often starts with the preparation of the oxolan ring, followed by the introduction of hydroxyl groups through selective oxidation reactions. The diazinane ring is then formed through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazinane derivatives and oxolan-based molecules. Examples include:
- (5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione
- This compound
Uniqueness
The uniqueness of This compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
72657-24-0 |
---|---|
Molecular Formula |
C9H14N2O8 |
Molecular Weight |
278.22 g/mol |
IUPAC Name |
(5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H14N2O8/c12-1-2-3(13)4(14)8(19-2)11-7(17)5(15)6(16)10-9(11)18/h2-5,7-8,12-15,17H,1H2,(H,10,16,18)/t2-,3-,4-,5+,7+,8-/m1/s1 |
InChI Key |
HJUMXXBUIAAHJK-QMDCULJCSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2[C@H]([C@H](C(=O)NC2=O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C(C(C(=O)NC2=O)O)O)O)O)O |
Origin of Product |
United States |
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